ZEN-2759

Content Navigation

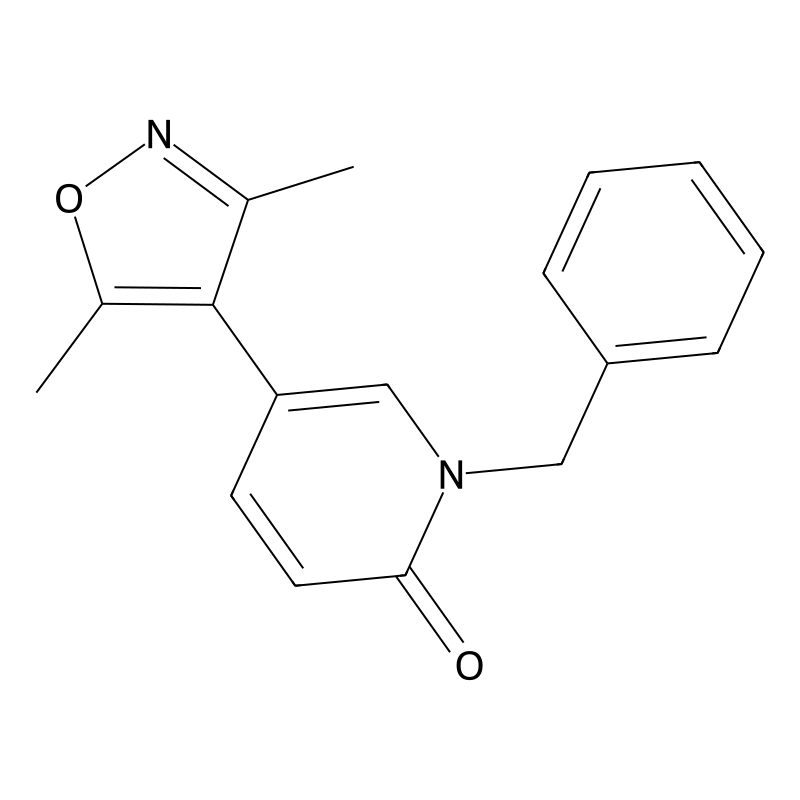

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

BET Proteins and Transcriptional Regulation

To understand how ZEN-2759 works, it's essential to first know the role of its targets, the BET proteins.

- Function as "Readers": BET proteins, including BRD2, BRD3, BRD4, and BRDT, function as epigenetic "readers" [1]. They contain two bromodomain modules (BD1 and BD2) that specifically recognize and bind to acetylated lysine residues on histone tails (e.g., H3 and H4) [1] [2] [3].

- Role of BRD4 in Transcription: BRD4, the most well-studied BET member, is a key transcriptional regulator [1] [3]. By binding to acetylated chromatin, it recruits active complexes to gene promoters and enhancers.

- It recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II (RNA Pol II), enabling it to transition into productive elongation and synthesize mRNA [1] [3].

- It facilitates the assembly of transcriptional machinery at Super-Enhancers, which drive the high-level expression of genes critical for cell identity and oncogenes like c-MYC [1] [4] [3].

The following diagram illustrates this core transcriptional mechanism that BET inhibitors disrupt.

Mechanism of Action of this compound

This compound acts as a competitive antagonist that directly interferes with the protein-protein interactions described above.

- Molecular Mechanism: As a small-molecule BET inhibitor, this compound is designed to mimic the acetylated lysine residue [1] [3]. It fits into the hydrophobic binding pocket of the bromodomains (BD1 and BD2), thereby physically preventing BET proteins from docking onto acetylated histones [1] [5].

- Cellular Consequences: The displacement of BET proteins from chromatin has several downstream effects [1] [4] [3]:

- Disruption of Enhancer-Promoter Communication: BRD4 is evicted from super-enhancers, leading to the collapse of the robust transcriptional apparatus that sustains oncogene expression.

- Inhibition of Transcription Elongation: The critical recruitment and activation of P-TEFb by BRD4 is blocked, resulting in the ineffective phosphorylation of RNA Pol II and a failure in gene elongation.

- Downregulation of Oncogenes: The combined effects lead to the potent and selective suppression of key oncogenes, such as c-MYC, to which many cancer cells are "addicted." This disruption halts cancer cell proliferation and can induce apoptosis (programmed cell death).

Experimental Approaches for Characterization

The data on this compound's potency and mechanism was generated using standard biochemical and cellular assays in drug discovery.

| Method Category | Specific Technique | Application with this compound |

|---|---|---|

| Biochemical Binding Assays | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen | Measure direct binding to BRD4 bromodomains and determine IC₅₀ values (e.g., 0.23 µM for BD1) [6]. |

| Cellular Phenotypic Assays | Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Evaluate anti-proliferative effects in cancer cell lines [6]. |

| Functional Genomics | Gene Expression Analysis (qRT-PCR, RNA-Seq) | Confirm downregulation of target genes like c-MYC following treatment [1] [3]. |

Therapeutic Context and Limitations

BET inhibitors represent a promising class of epigenetic therapy, but their clinical development has faced challenges.

- Therapeutic Rationale: By targeting the epigenetic machinery that cancer cells rely on, BET inhibitors like this compound offer a strategy to disrupt multiple oncogenic pathways simultaneously [1] [7].

- Clinical Challenge and Strategy: Early clinical trials of BET inhibitors as single agents showed limited efficacy and dose-limiting toxicities, such as thrombocytopenia [1] [4] [8]. Consequently, the main focus has shifted to rational combination therapies to improve their therapeutic index [1] [7] [8]. Preclinical studies support combinations with other agents, such as:

References

- 1. Bromodomain and extraterminal ( BET ) proteins: biological functions... [nature.com]

- 2. Pharmacological Targeting of BET Bromodomain Proteins ... [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 and Cancer: going beyond transcriptional regulation [molecular-cancer.biomedcentral.com]

- 4. The potential of BRD4 inhibition in tumour mechanosignaling [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using ... [pmc.ncbi.nlm.nih.gov]

- 6. BRD4+BD1 [medchemexpress.com]

- 7. Targeting BRD4 in cancer therapy: From inhibitors and ... [pubmed.ncbi.nlm.nih.gov]

- 8. in metastatic prostate cancer: therapeutic implications... BET inhibitors [pmc.ncbi.nlm.nih.gov]

ZEN-2759 BRD4 binding affinity

Binding Affinity of ZEN-2759

| Target | IC₅₀ Value (μM) | Source / Assay |

|---|---|---|

| BRD4(BD1) | 0.23 μM | Supplier data [1] [2] |

| BRD4(BD2) | 0.08 μM | Supplier data [1] [2] |

| BRD4(BD1BD2) | 0.28 μM | Supplier data [1] [2] |

Structural Basis for BRD4 Binding

The binding mechanism is elucidated by the X-ray crystal structure of BRD4(BD1) in complex with this compound (PDB ID: 6CZV), solved at a resolution of 1.88 Å [3].

- Covalent Binding: Unlike first-generation inhibitors like JQ1 that compete reversibly with acetylated lysine, this compound was designed as a covalent inhibitor [3]. An epoxide warhead on the molecule selectively forms a covalent bond with the side chain of Met149 in the BRD4(BD1) binding pocket [3].

- Key Residues: The binding and selectivity rely on interactions with specific amino acids in the hydrophobic binding pocket. Residues such as Trp-81, Pro-82, Tyr-97, Asn-140, and Met-149 are critical for the recognition of both acetylated histones and small-molecule inhibitors like JQ1 [4] [5]. This compound targets Met149 within this network.

- Purpose of Covalent Inhibition: This strategy aims to provide more durable target inhibition and prolonged pharmacological activity in cellular assays compared to non-covalent inhibitors [3].

Key Experimental Methods

The characterization of this compound and similar BRD4 inhibitors involves several biochemical and structural techniques:

- X-ray Crystallography: The primary method for determining the atomic-level details of the inhibitor-protein complex, as used for the 6CZV structure [3].

- Binding Affinity Assays (IC₅₀): The concentration at which a compound achieves half-maximal inhibition is typically measured using assays like AlphaScreen or Fluorescence Resonance Energy Transfer (FRET) competitive binding assays, though the specific assay for this compound's reported IC₅₀ is not detailed in the search results [1] [2].

- Cellular Anti-proliferative Assays: The efficacy of inhibitors is validated in cancer cell lines by measuring metrics like half-maximal growth inhibitory concentration (IC₅₀) to confirm that target inhibition translates to biological activity [3] [6].

- Thermal Denaturation Assays: Used to demonstrate target engagement and stabilization, often confirming the formation of a covalent bond as evidenced by a significant shift in the protein's melting temperature [3].

- Mass Spectrometry (e.g., MALDI-TOF): Employed to directly confirm the covalent modification of the target protein by the inhibitor [3].

BRD4's Role in Cancer & Inhibitor Mechanism

BRD4 is a key transcriptional regulator that binds to acetylated histones and recruits complexes to promote gene expression, including crucial oncogenes like c-MYC [7] [8]. BET inhibitors like this compound work by displacing BRD4 from chromatin, leading to downregulation of these cancer-driving genes [7] [9].

The following diagram illustrates the transcriptional role of BRD4 and the mechanism of its inhibition.

Beyond its canonical role in transcription, BRD4 has non-transcriptional functions in maintaining genomic stability, including regulating DNA damage response and preventing harmful R-loop accumulation [7] [8]. Inhibiting BRD4 can thus cause DNA damage and cell death through multiple parallel mechanisms [8].

Conclusion for Researchers

This compound is a characterized covalent BET inhibitor with confirmed structural binding data. A complete whitepaper would require more detailed experimental sections from primary research articles, which are not fully available in the current search results.

References

- 1. This compound | BRD4 Inhibitor [medchemexpress.com]

- 2. This compound [adooq.com]

- 3. 6CZV: BRD4(BD1) complexed with 2759 [rcsb.org]

- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions ... [pmc.ncbi.nlm.nih.gov]

- 5. Affinity map of bromodomain protein 4 (BRD4) interactions ... [ora.ox.ac.uk]

- 6. Targeting BRD4 and PI3K signaling pathways for the ... [pmc.ncbi.nlm.nih.gov]

- 7. BRD4 and Cancer: going beyond transcriptional regulation [molecular-cancer.biomedcentral.com]

- 8. Multiple functions of BRD4 in maintaining genomic stability ... [sciencedirect.com]

- 9. Regulation of programmed cell death by Brd4 [nature.com]

ZEN-2759 bromodomain inhibitor function

Biochemical Activity of ZEN-2759

This compound is characterized as a potent small-molecule inhibitor of BET bromodomain proteins [1]. Its core function is to bind to the bromodomains of BRD4, which are protein modules that recognize and bind to acetylated lysine residues on histones. This binding by BRD4 is a key epigenetic mechanism that facilitates the recruitment of transcriptional machinery and drives the expression of specific genes, including those involved in cell growth and survival [2]. By inhibiting this interaction, this compound disrupts the transcriptional program that can be crucial for cancer cells.

The table below summarizes the key quantitative data available for this compound:

| Target | IC₅₀ Value | Measurement |

|---|---|---|

| BRD4 (BD2) | 0.08 μM | Half-maximal inhibitory concentration (IC₅₀) [1] |

| BRD4 (BD1) | 0.23 μM | Half-maximal inhibitory concentration (IC₅₀) [1] |

| BRD4(BD1BD2) | 0.28 μM | Half-maximal inhibitory concentration (IC₅₀) [1] |

| Molecular Weight | 280.32 g/mol | - [1] |

| Chemical Formula | C₁₇H₁₆N₂O₂ | - [1] |

| CAS Number | 1616400-50-0 | - [1] |

Experimental Considerations for Research Use

For researchers planning experiments with this compound, the following practical information is essential:

- Solubility and Stock Solutions: this compound is highly soluble in DMSO, with a recommended stock solution concentration of 100 mg/mL (356.74 mM) [1].

- Storage Conditions:

- Powder: Store at -20°C for up to 3 years or at 4°C for 2 years.

- Solution (in solvent): Store at -80°C for 6 months or at -20°C for 1 month [1].

- In Vivo Formulation Protocols:

- Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

- Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in Saline).

- Protocol 3: 10% DMSO + 90% Corn Oil (recommended for studies longer than half a month) [1].

BET Inhibition and Transcriptional Regulation

The following diagram illustrates the general mechanism by which BET inhibitors like this compound exert their effects on gene transcription, based on the documented role of BRD4.

Mechanism of BET inhibitors blocking BRD4-mediated gene transcription.

This model shows how BRD4 acts as an epigenetic "reader" to promote gene transcription. BET inhibitors compete with this binding, leading to the displacement of BRD4 from chromatin and subsequent downregulation of key oncogenes [2].

Research Context of BET Inhibitors

Research into BET inhibitors like this compound is part of a broader effort to target epigenetic regulators in cancer. Other related compounds include:

- N6-benzoyladenine derivatives: A different chemical scaffold identified as BRD4 inhibitors, with one compound (N6-(2,4,5-trimethoxybenzoyl)adenine) reported with an IC₅₀ of 0.427 μM for BRD4 BD1 [3].

- ZEN-3365: Another BET inhibitor from the same developer (Zenith Epigenetics) shown to reduce the expression and promoter activity of Hedgehog pathway transcription factors GLI1/2 in Acute Myeloid Leukemia (AML) models [2].

Important Disclaimer for Researchers

It is crucial to note that This compound is strictly "For research use only" and is "not for sale" in certain territories as it may be a controlled substance [1]. This information is intended for scientific and research purposes only.

References

Known Characteristics of ZEN-2759

The table below summarizes the available information on ZEN-2759:

| Property | Description |

|---|---|

| Name | This compound [1] |

| CAS Number | 1616400-50-0 [1] |

| Molecular Formula | C₁₇H₁₆N₂O₂ [1] |

| Molecular Weight | 280.32 g/mol [1] |

| Storage | 0°C for short-term, -20°C for long-term [1] |

| Solubility | DMSO [1] |

| Purity | ≥98% (by HPLC) [1] |

| Reported Activity | Potent small-molecule inhibitor of BRD4 (BD1 and BD2) [1] |

A Proposed Framework for Assay Development

Since a direct protocol is unavailable, you can design one based on the biological target of this compound (BRD4) and established methods for similar inhibitors. The following workflow outlines a potential strategy for characterizing its activity.

Key Experimental Considerations:

Assay Selection: The choice of assay depends on your research question. Common approaches for BET inhibitors include:

- Binding Assays: Use TR-FRET or AlphaScreen technology to measure direct competition between this compound and fluorescently labeled BET-domain ligands (e.g., JQ1) for binding to recombinant BRD4 bromodomains.

- Functional Phenotypic Assays: The In Vitro Scratch Assay is a well-established, convenient, and inexpensive method to analyze cell migration, which can be a functional consequence of BET inhibition [2]. This protocol involves creating a "scratch" in a cell monolayer and monitoring cell migration to close the gap over time [2].

- Downstream Effect Verification: Assess target engagement by measuring the reduction of downstream proteins like c-Myc or Bcl-2 via Western Blot or quantitative PCR after treatment with this compound.

Critical Protocol Parameters:

- Solvent Control: Always include a DMSO vehicle control. The final DMSO concentration should be kept constant across all treatment groups (typically ≤0.1%) to avoid solvent toxicity.

- Dose-Response: Test a range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC₅₀).

- Positive Control: Include a known BET inhibitor (e.g., JQ1) as a benchmark for your assay's performance.

References

Understanding Chromatin Immunoprecipitation (ChIP)

Chromatin Immunoprecipitation (ChIP) is a powerful technique for capturing a snapshot of protein-DNA interactions within the nucleus of a cell. It is indispensable in epigenetic research for determining whether specific proteins (like transcription factors or modified histones) are associated with specific genomic regions, thereby helping to define regulatory mechanisms and cistromes [1] [2].

The core principle involves: 1) stabilizing protein-DNA complexes in living cells, 2) fragmenting the chromatin, 3) using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA, and 4) purifying and analyzing the associated DNA sequences to determine their genomic location [2]. The analysis is typically done by PCR (for specific loci), microarray (ChIP-on-chip), or next-generation sequencing (ChIP-seq) [2].

A Standard Five-Step ChIP Protocol

The following workflow outlines the critical stages of a cross-linked ChIP (XChIP) assay. Please note that optimization is required for each step, especially when working with a new cell type or antibody [1] [3].

Table: Key Considerations for Each ChIP Protocol Step

| Step | Key Parameters to Optimize | Common Challenges | Tips for Success |

|---|---|---|---|

| 1. Crosslinking & Lysis [1] [3] | Formaldehyde concentration & incubation time. | Over-crosslinking masks epitopes and hinders shearing; under-crosslinking causes complex loss. | Quench completely. Check lysis efficiency under a microscope. Store lysate at -80°C if stopping. |

| 2. Chromatin Fragmentation [1] [2] | Sonication energy/duration or MNase concentration/temperature. | Inconsistent fragment size (200-800 bp ideal). MNase has sequence digestion preferences. | Confirm fragment size by agarose gel for every experiment. Keep samples on ice during sonication. |

| 3. Immunoprecipitation [1] [4] | Antibody specificity, titer, and incubation time. | Antibody non-specificity is a major source of failure and high background. | Use ChIP-validated antibodies. Include a "no-antibody" control. Titer antibody for best signal-to-noise. |

| 4. DNA Preparation [1] | Time for crosslink reversal and proteinase K digestion. | Incomplete reversal or purification leads to low DNA yield. | Use spin columns for consistent DNA purification. RNase treatment is crucial for yeast samples. |

| 5. DNA Quantitation [1] | Primer efficiency (90-105%) for qPCR; amplicon size (100-200 bp). | Poor primer design gives inaccurate enrichment quantification. | Design primers for both a positive (enriched) and negative (depleted) genomic control region. |

Comparing ChIP Methods and Analysis

Choosing the right type of ChIP and downstream analysis method is critical for your experimental goals.

Table: Comparison of Native vs. Cross-Linked ChIP [2]

| Feature | Native ChIP (NChIP) | Cross-Linked ChIP (XChIP) |

|---|---|---|

| Best For | Mapping histone modifications | Mapping transcription factors & weakly-bound proteins |

| Starting Material | Native chromatin | Formaldehyde-crosslinked chromatin |

| Fragmentation Method | Micrococcal Nuclease (MNase) digestion | Sonication |

| Antibody Specificity | High (epitopes are native) | Can be compromised (epitopes may be crosslinked) |

| Chromatin Recovery | High efficiency | Lower efficiency due to crosslinking |

| Major Drawback | Not suitable for non-histone proteins; nucleosome rearrangement risk | Risk of false positives from transient proteins; wider shearing size range |

Table: Comparison of ChIP-seq vs. ChIP-chip [2]

| Feature | ChIP-seq | ChIP-chip |

|---|---|---|

| Technology | Next-generation sequencing | DNA microarray hybridization |

| Sensitivity & Resolution | Higher sensitivity and broader spatial resolution | Lower sensitivity and resolution |

| Genomic Coverage | Entire genome | Limited to sequences on the array |

| Cost & Accessibility | Higher cost, requires sequencing facility | More accessible and lower cost |

Advanced ChIP Methods and Optimization Strategies

Recent advancements have led to more efficient and versatile ChIP protocols:

- Bead-Free and Fast ChIP: Uses porous polymer discs in spin columns to reduce non-specific binding and processing time, with some protocols completed in about 5 hours [2].

- Low-Input ChIP Methods: Techniques like MicroChIP (μChIP) and Carrier ChIP (CChIP) enable experiments with as few as 100 to 1,000 cells, facilitating work with rare or primary cell samples [2].

- Epitope-Tagging Strategy: When a ChIP-grade antibody for your native protein is unavailable, express an exogenous epitope-tagged version (e.g., HA-tag) and use a highly specific anti-tag antibody for robust and reproducible results [4].

The diagram below illustrates this epitope-tagging strategy and its key steps for a successful ChIP assay.

Troubleshooting Common ChIP Issues

- High Background/No Specific Signal: The most common cause is a non-specific antibody [1] [4]. Validate your antibody for ChIP, or use the epitope-tagging strategy. Ensure wash buffers are fresh and of the correct stringency [3].

- Low DNA Yield After IP: Can result from over-crosslinking, inefficient shearing, or suboptimal antibody concentration [1]. Re-optimize crosslinking and shearing times. Perform a ChIP-western to confirm the antibody is pulling down the target [1].

- Poor Resolution in ChIP-seq: Often due to overly long chromatin fragments [1]. Always run a gel to verify your sheared chromatin is in the ideal 200-800 bp range before proceeding to IP.

I hope these detailed application notes and protocols provide a solid foundation for your ChIP experiments. Should you require further clarification on any of the steps or methods, please feel free to ask.

References

- 1. ( Chromatin ) | Thermo Fisher Scientific - DE Immunoprecipitation ChIP [thermofisher.com]

- 2. - Wikipedia Chromatin immunoprecipitation [en.wikipedia.org]

- 3. Chromatin Immunoprecipitation Assay as a Tool for Analyzing ... [pmc.ncbi.nlm.nih.gov]

- 4. Optimized protocols for chromatin immunoprecipitation ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for ZEN-2759 Gene Expression Analysis

Introduction to ZEN-2759 and Its Epigenetic Mechanisms

This compound is a potent small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with particular affinity for BRD4 both its BD1 and BD2 domains. This compound features a molecular formula of C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol [1]. As an epigenetic modulator, this compound operates by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting the interaction between these readers and acetylated histone tails. This interference leads to the displacement of BET proteins from chromatin and subsequent downregulation of transcription of key genes involved in cell proliferation, survival, and inflammation [1].

The therapeutic potential of BET inhibitors like this compound spans multiple disease areas, including oncology, inflammatory conditions, and potentially neurodegenerative disorders. The compound's mechanism is particularly relevant in cancer research, where BRD4 functions as a critical transcriptional co-activator of oncogenes such as MYC. The covalent targeting strategy of this compound, focusing on a specific methionine residue, offers potential advantages in terms of selectivity and duration of action [1]. For researchers investigating BET inhibition, comprehensive gene expression analysis provides crucial insights into compound efficacy, mechanism of action, and potential biomarkers of response.

Experimental Design for Gene Expression Studies

Recommended Cell Lines and Treatment Conditions

Table 1: Recommended Cell Lines for this compound Gene Expression Studies

| Cell Line | Tissue Origin | Disease Relevance | This compound Concentration Range | Treatment Duration |

|---|---|---|---|---|

| MM.1S | Multiple Myeloma | Hematologic Malignancy | 10 nM - 1 µM | 6-24 hours |

| MV4-11 | Acute Myeloid Leukemia | Hematologic Malignancy | 10 nM - 1 µM | 6-24 hours |

| LNCaP | Prostate Cancer | Solid Tumor | 50 nM - 5 µM | 12-48 hours |

| HUVEC | Umbilical Vein Endothelial | Angiogenesis Models | 10 nM - 1 µM | 12-24 hours |

| Primary Human T-cells | Peripheral Blood | Immunological Studies | 50 nM - 2 µM | 12-48 hours |

For comprehensive gene expression analysis of this compound effects, researchers should implement a time-course experiment with multiple concentrations spanning the expected IC₅₀ values. Appropriate controls must include vehicle-treated (typically DMSO) samples matched for treatment duration. Given the rapid transcriptional responses characteristic of BET inhibition, early time points (6-24 hours) are crucial for capturing direct effects, while later time points (24-72 hours) may reveal secondary transcriptional responses. Biological replicates (minimum n=3) are essential for statistical robustness in downstream analyses [2].

Experimental Workflow Overview

Diagram 1: Experimental workflow for this compound gene expression analysis

Quantitative PCR (qPCR) Protocol for Targeted Gene Expression Analysis

RNA Isolation and Quality Control

RNA extraction represents a critical first step in gene expression analysis. The protocol below has been optimized for this compound-treated cells:

- Cell harvesting: Wash treated cells with ice-cold PBS and lyse directly in culture dishes using appropriate lysis buffer. For adherent cells, use cell scrapers to ensure complete recovery [2].

- RNA isolation: Utilize silica-membrane based spin columns according to manufacturer's instructions. Include on-column DNase digestion to eliminate genomic DNA contamination (recommended incubation: 15 minutes at room temperature) [2].

- Quality assessment: Evaluate RNA integrity using automated electrophoresis systems (e.g., Bioanalyzer or TapeStation). High-quality RNA should display RNA Integrity Number (RIN) values ≥8.0. Additional assessment using spectrophotometry (NanoDrop) should yield 260/280 ratios of 1.8-2.1 and 260/230 ratios ≥2.0 [2].

- Inhibitor testing: Perform SPUD assay to detect potential PCR inhibitors in RNA preparations [2].

Table 2: Reaction Components for One-Step RT-qPCR

| Component | Volume (µL) | Final Concentration |

|---|---|---|

| 2X One-Step RT-PCR Buffer | 12.5 | 1X |

| Reverse Transcriptase Mix | 1.0 | - |

| Template RNA | 1.0-2.0 | 1-100 ng/µL |

| Forward Primer (10 µM) | 0.5 | 0.2 µM |

| Reverse Primer (10 µM) | 0.5 | 0.2 µM |

| Probe (5 µM) | 0.5 | 0.1 µM |

| Nuclease-free H₂O | to 25 µL | - |

Reverse Transcription Quantitative PCR (RT-qPCR)

Reverse transcription should be performed using validated kits with random hexamers and oligo-dT primers to ensure comprehensive cDNA representation. The qPCR setup should adhere to MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines to ensure reproducibility and reliability [2]:

- Reaction setup: Prepare reactions in triplicate with appropriate negative controls (no template and no reverse transcription) [2].

- Thermocycling conditions: Use the following protocol: Reverse transcription: 50°C for 15-30 minutes; Initial denaturation: 95°C for 2 minutes; 40-45 cycles of: Denaturation: 95°C for 15 seconds, Annealing/Extension: 60°C for 1 minute (acquire fluorescence) [2].

- Reference gene selection: Utilize a minimum of three validated reference genes with stable expression across experimental conditions. Suitable reference genes for this compound studies include HPRT1, TBP, and GAPDH, but these should be validated for each cell type [2].

- Data analysis: Calculate expression values using the comparative Cₜ (ΔΔCₜ) method with efficiency correction. Implement geometric averaging of multiple reference genes for robust normalization [2].

Single-Cell RNA Sequencing Protocol for Heterogeneous Cellular Responses

Sample Preparation and Single-Cell Isolation

Single-cell RNA sequencing (scRNA-seq) enables resolution of transcriptional heterogeneity in response to this compound treatment, identifying distinct cellular subpopulations and their differential sensitivity to BET inhibition. The protocol below adapts established methodologies for epigenetic inhibitor studies [3]:

- Cell harvesting and viability: Treat cells with this compound or vehicle control, then dissociate using enzyme-free dissociation buffers when possible to preserve RNA integrity. Maintain samples at 4°C throughout processing. Critical viability threshold: >90% for optimal scRNA-seq results [3].

- Single-cell suspension: Filter cells through 40µm flow cytometry strainers to remove aggregates. Count and assess viability using acridine orange/propidium iodide or similar nucleic acid-binding dyes [3].

- Cryopreservation considerations: For batch processing, cryopreserve cells in appropriate freezing media. Note that cryopreservation may reduce or eliminate granulocytes and mast cells, but maintains representation of major immune, epithelial, and stromal subsets [3].

- Cell hashing: Implement sample multiplexing with lipid-modified oligos to pool samples from multiple conditions, reducing batch effects and costs [3].

Library Preparation and Sequencing

Library preparation should follow the manufacturer's protocols for the selected scRNA-seq platform (10X Genomics, Drop-seq, etc.). Key considerations for this compound studies include:

- Cell loading: Target approximately 5,000-10,000 cells per sample to ensure sufficient cellular diversity representation while maintaining sequencing depth [3].

- Sequence depth: Aim for 50,000-100,000 reads per cell to confidently detect differentially expressed genes following this compound treatment [3].

- Multimodal omics integration: Consider incorporating CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by Sequencing) to simultaneously measure surface protein expression alongside transcriptomic data, providing additional validation of cellular identity and state [3].

- Batch effects minimization: When possible, process all samples in a single batch or implement appropriate normalization strategies if batch processing is unavoidable [3].

Data Analysis and Bioinformatics Approaches

Preprocessing and Quality Control

Data preprocessing represents a critical step in deriving biologically meaningful insights from this compound gene expression studies:

- RNA-seq alignment: Utilize STAR or HISAT2 aligners with appropriate reference genomes. For scRNA-seq data, implement cellranger or similar pipelines for barcode processing and UMI counting [3].

- Quality control metrics: For bulk RNA-seq: Minimum 20 million reads per sample, >70% alignment rate, and minimal rRNA contamination. For scRNA-seq: Remove cells with <200 genes detected, >10% mitochondrial reads (indicates poor viability), or extreme UMI counts [3] [4].

- Normalization: Apply appropriate normalization methods such as TPM for bulk RNA-seq, and specialized methods (SCTransform, Seurat's LogNormalize) for scRNA-seq data to account for technical variability [4].

- Batch effect correction: Implement ComBat or similar algorithms when integrating datasets from multiple experimental batches [3].

Clustering and Differential Expression Analysis

Clustering analysis helps identify patterns in gene expression data and subgroups of responsive genes:

- Dimensionality reduction: Perform principal component analysis (PCA) to identify major sources of variation. For scRNA-seq, implement UMAP or t-SNE for visualization of cellular clusters [3] [4].

- Clustering algorithms: Apply K-means or DBSCAN clustering to identify co-regulated gene modules. K-means requires pre-specification of cluster number (k), while DBSCAN identifies clusters based on density without requiring pre-defined cluster numbers [4].

- Differential expression: Utilize appropriate statistical frameworks (DESeq2, edgeR, or limma for bulk RNA-seq; Wilcoxon rank-sum test for scRNA-seq) to identify significantly altered genes following this compound treatment. Apply multiple testing correction (Benjamini-Hochberg) with FDR <0.05 [3] [4].

- Gene set enrichment: Implement GSEA or similar pathway analysis tools to identify biological processes, pathways, and regulatory networks affected by this compound treatment [4].

Diagram 2: Bioinformatics workflow for this compound gene expression data analysis

Technical Considerations and Data Interpretation

Quality Control and Troubleshooting

Quality assurance throughout the experimental workflow is essential for generating reliable gene expression data for this compound:

- RNA quality monitoring: Degraded RNA samples manifest as 3' bias in sequencing coverage and poor correlation between technical replicates. Implement DV200 values (percentage of RNA fragments >200 nucleotides) as additional quality metrics alongside RIN values [2].

- Inhibition testing: Utilize SPUD assay to detect PCR inhibitors that may artificially elevate Cq values and reduce amplification efficiency [2].

- Reference gene validation: Confirm stability of reference genes under this compound treatment conditions using algorithms such as geNorm or NormFinder. Treatment-induced changes in reference gene expression can significantly distort results [2].

- Single-cell specific considerations: Monitor cell doublet rates (typically 1-10% depending on platform) which can create artifactual gene expression patterns. Implement doublet detection algorithms such as DoubletFinder or Scrublet [3].

Data Interpretation and Biological Validation

Interpretation of this compound gene expression data requires integration with complementary experimental approaches:

- Time course analyses: Distinguish primary transcriptional targets (directly downstream of BRD4 displacement) from secondary effects by implementing short treatment durations (2-8 hours) in addition to longer time points [1].

- Integration with chromatin data: Correlate transcriptional changes with BRD4 chromatin occupancy profiles from ChIP-seq experiments to identify direct targets versus indirect effects [1].

- Functional validation: Prioritize candidate genes from expression analyses for functional validation using CRISPRi/a, RNAi, or small-molecule approaches to establish causal relationships with phenotypic outcomes [3].

- Heterogeneity assessment: In scRNA-seq data, identify subpopulations with differential sensitivity to this compound by correlating transcriptional programs with drug response metrics [3].

Conclusion

These application notes provide a comprehensive framework for conducting robust gene expression analysis of this compound across various experimental contexts. The integrated protocols for qPCR, bulk RNA-seq, and single-cell RNA-seq enable researchers to investigate the transcriptional consequences of BET inhibition at multiple resolutions. Adherence to quality control measures, appropriate experimental design with sufficient replicates, and implementation of rigorous bioinformatics analyses are critical for generating biologically meaningful insights into the mechanism of action of this epigenetic modulator. The rapidly evolving landscape of single-cell and spatial transcriptomics technologies offers promising avenues for future investigation of this compound in complex tissue contexts and disease models.

References

- 1. - ZEN Supplier | CAS 1616400-50-0 | AOBIOUS 2759 [aobious.com]

- 2. A General Protocol for Accurate Gene in Plants Expression Analysis [link.springer.com]

- 3. Single-cell and spatial multi-omics highlight effects of anti ... [nature.com]

- 4. A Python Clustering Analysis of Protocol Data... Genes Expression [pmc.ncbi.nlm.nih.gov]

ZEN-2759 BET inhibition experimental workflow

ZEN-2759: BET Inhibitor Application Notes

Compound Characterization and Mechanism of Action

This compound is characterized as a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins [1] [2] [3].

Chemical Profile:

Biological Target and Mechanism: this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin [4] [5]. This disrupts the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC and BCL2 [4]. The table below summarizes its inhibitory activity (IC₅₀).

Table 1: In vitro inhibitory activity of this compound against BRD4 domains

| Target Protein | IC₅₀ (μM) | Source |

|---|---|---|

| BRD4 (BD2) | 0.08 | [2] |

| BRD4 (BD1) | 0.23 | [2] |

| BRD4 (BD1BD2) | 0.28 | [2] |

The following diagram illustrates the core mechanism by which BET inhibitors like this compound exert their effect on gene transcription.

Experimental Protocol: ChIP-Seq for Assessing this compound Efficacy

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a key method for determining the genome-wide binding patterns of BET proteins and the impact of their inhibition [6] [7]. The workflow below is adapted from established guidelines [8] [9].

Table 2: Key reagents and controls for ChIP-seq experiments

| Component | Purpose & Recommendation |

|---|---|

| Cell Line | Use this compound-sensitive lines (e.g., hematological cancer models like MV4;11 or MOLM-13) [4]. |

| Antibody | Validate for ChIP efficacy. A BRD4-specific antibody is essential. Include a non-specific IgG control [8]. |

| Controls | Positive Control: Primer set for a known BRD4-bound locus (e.g., MYC enhancer). Negative Control: Primer set for a genomic region not bound by BRD4 [8]. | | Crosslinking | Use 1% formaldehyde for 10 minutes at room temperature. Quench with glycine [8] [9]. |

The entire ChIP-seq workflow, from cell preparation to data analysis, is visualized below.

Step-by-Step Protocol:

Cell Culture and Compound Treatment:

- Culture cells to 70-80% confluence.

- Treat experimental groups with this compound at a relevant concentration (e.g., 0.1-1 µM) for a predetermined period (e.g., 6-24 hours). Include a DMSO vehicle control.

- Crosslink protein-DNA interactions by adding 37% formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle agitation [8] [9].

- Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

Cell Lysis and Chromatin Shearing:

- Wash cells and resuspend the pellet in cell lysis buffer supplemented with protease inhibitors. Incubate on ice to isolate nuclei [8].

- Critical: Isolate chromatin and shear DNA to an average fragment size of 200-500 bp. This can be achieved via:

- Centrifuge to remove debris and collect the supernatant containing sheared chromatin.

Chromatin Immunoprecipitation (IP):

- Pre-clear the chromatin sample by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce nonspecific binding.

- Take a small aliquot of chromatin as the "Input" control (2% of total volume).

- Incubate the remaining chromatin with an antibody specific to your target BET protein (e.g., anti-BRD4) overnight at 4°C with rotation. In parallel, set up a control IP with non-specific IgG [8] [9].

- The next day, add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.

Washing, Elution, and DNA Purification:

- Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers, followed by a final TE buffer wash to remove non-specifically bound chromatin [8] [9].

- Elute the immunoprecipitated complexes from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

- Reverse the crosslinks by adding NaCl (to a final concentration of 0.2 M) and incubating at 65°C for 4-6 hours or overnight.

- Treat samples with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.

Quality Control and Sequencing:

- Assess the quality and concentration of the purified ChIP DNA using a Fragment Analyzer or Bioanalyzer. The DNA should appear as a smear centered around 200-500 bp [6].

- Validate the ChIP experiment using qPCR with primers for your positive and negative control regions. Successful BRD4 IP should show significant enrichment at the positive control locus compared to the IgG control.

- Proceed to construct sequencing libraries from the validated ChIP and Input DNA samples using a commercial kit. Sequence on an appropriate platform (e.g., Illumina) to obtain sufficient depth (typically 20-50 million reads per sample) [6].

Bioinformatic Analysis:

- Quality Control & Alignment: Use FastQC to assess read quality. Trim adapters if needed. Align cleaned reads to the reference genome (e.g., hg38) using aligners like Bowtie2 or BWA [6] [7].

- Peak Calling: Identify regions of significant BRD4 enrichment (peaks) in the treatment and control samples using software such as MACS2. The Input control is crucial for this step to account for background and technical artifacts [6].

- Differential Analysis: Compare peaks from this compound-treated samples against vehicle controls to identify genomic regions where BRD4 binding is significantly diminished upon inhibition.

- Downstream Analysis:

- Annotation: Annotate peaks to genomic features (promoters, enhancers) using tools like ChIPseeker.

- Motif Analysis: Discover enriched transcription factor binding motifs within the peaks using HOMER or MEME-ChIP.

- Pathway Analysis: Integrate with RNA-seq data or use gene set enrichment analysis (GSEA) on genes associated with lost BRD4 peaks to link binding changes to biological pathways and phenotypic outcomes [4] [6] [7].

Research Considerations and Best Practices

- Combination Therapies: Given that BET inhibitors can have limited efficacy as single agents, consider designing experiments that test this compound in rational combinations with other anticancer drugs, a strategy showing promise in preclinical research [5].

- Antibody Specificity: The success of ChIP is highly dependent on antibody quality. Use antibodies that have been previously validated for ChIP and are specific for your target protein and, if applicable, its specific post-translational modification [8].

- Experimental Replicates: Perform at least two to three biological replicates for each condition to ensure the statistical robustness and reproducibility of your ChIP-seq findings [6].

References

- 1. - ZEN Supplier | CAS 1616400-50-0 | AOBIOUS 2759 [aobious.com]

- 2. This compound | BRD4 Inhibitor [medchemexpress.com]

- 3. This compound [adooq.com]

- 4. The mechanisms behind the therapeutic activity of BET ... [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain and extraterminal ( BET ) proteins: biological functions... [nature.com]

- 6. ChIP-Seq Analysis Tutorial [basepairtech.com]

- 7. Methods for ChIP-seq analysis: A practical workflow and ... [sciencedirect.com]

- 8. A Step-by-Step Guide to Successful Chromatin ... [thermofisher.com]

- 9. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]

ZEN-2759 storage conditions -20C long term

Product Identification & Hazards

- Product Name: ZEN-2759 [1]

- Catalog Number: DC75116 [1]

- CAS Number: 1616400-50-0 [1]

- Chemical Formula: C₁₇H₁₆N₂O₂ [1]

- Molecular Weight: 280.327 g/mol [1]

Hazard Classification: this compound is classified as Acute Toxicity (Category 4) and Acute Aquatic Toxicity (Category 1) [1].

- Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [1].

- Precautionary Measures: Always wear appropriate personal protective equipment (PPE), avoid dust formation, and do not eat, drink, or smoke in the handling area [1].

Storage Conditions Summary

The storage conditions for this compound vary depending on its physical form. The table below summarizes the key parameters:

| Storage Parameter | Condition | Reference |

|---|---|---|

| Long-Term Storage (Powder) | -20°C in a tightly sealed container [1] | DC Chemicals MSDS |

| Storage (in solvent) | -80°C [1] | DC Chemicals MSDS |

| Environment | Cool, well-ventilated place; away from direct sunlight and ignition sources [1] | DC Chemicals MSDS |

| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1] | DC Chemicals MSDS |

Handling and Usage Protocol

Materials Required

- This compound (DC75116) [1]

- Personal protective equipment (PPE): safety goggles, gloves, impervious lab coat [1]

- Appropriate chemical fume hood or area with adequate exhaust ventilation [1]

- Cryogenic storage freezer (-20°C and -80°C)

- Pre-chilled vials and equipment

Storage Procedure

- Upon Receipt: Confirm the product is in its original, intact packaging.

- Temperature Registration: Immediately place the powder form at -20°C for long-term storage. If dissolved in a solvent, store at -80°C [1].

- Containment: Ensure the container is tightly sealed to prevent moisture absorption and contamination [1].

- Labeling: Clearly label the container with the product name, CAS number, date received, and your initials.

- Location: Store in a dedicated, well-ventilated freezer, away from incompatible materials [1].

Handling and Reconstitution

- Preparation: Bring the product to room temperature inside a certified fume hood before opening.

- Weighing: Use pre-chilled equipment to handle the powder. Avoid generating dust or aerosols [1].

- Solution Preparation: Use a suitable solvent (e.g., DMSO) to prepare stock solutions. Aliquot immediately to avoid repeated freeze-thaw cycles.

- Storage of Solutions: Store aliquots at -80°C [1].

Research Context and Applications

This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4 [2]. It has reported IC₅₀ values of 0.23 µM for BRD4(BD1), 0.08 µM for BRD4(BD2), and 0.28 µM for the full tandem BRD4(BD1BD2) domain [2]. By blocking the interaction between BRD4 and acetylated histones, this compound disrupts the expression of key oncogenes, making it a valuable tool for researching cancer and inflammatory diseases [2].

The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow for its use:

Safety and Disposal

- First Aid Measures: In case of skin contact, rinse thoroughly with water. If swallowed, rinse mouth and do NOT induce vomiting; call a physician immediately [1].

- Spill Management: Collect spillage with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol and dispose of waste according to local regulations [1].

- Waste Disposal: Dispose of contents and containers at an approved waste disposal plant in compliance with all federal, state, and local regulations [1].

Experimental Protocol: Assessing BRD4 Inhibition in Cells

This protocol outlines the steps to test the biological activity of this compound in a cell-based assay.

Day 1: Cell Seeding

- Seed appropriate cancer cells (e.g., MM1.S multiple myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium.

- Incubate cells overnight at 37°C and 5% CO₂ to allow for attachment.

Day 2: Compound Treatment

- Thaw an aliquot of this compound stock solution on ice and prepare serial dilutions in pre-warmed cell culture medium. The final DMSO concentration should typically be ≤0.1%.

- Aspirate the old medium from the plated cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO only).

- Return the plate to the incubator for 24-72 hours, depending on the assay endpoint.

Day 3/4: Viability Assay (Example: MTT)

- Add MTT reagent to each well according to the manufacturer's instructions.

- Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

- Carefully aspirate the medium and dissolve the formazan crystals in DMSO.

- Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

Key Considerations for Researchers

- Stability Monitoring: While the MSDS provides storage guidelines, the long-term stability of this compound under these conditions has not been fully characterized. Researchers should periodically assess the integrity of their stock via mass spectrometry if performance degradation is suspected.

- Aliquot Strategy: To maintain stability and prevent contamination, divide stock solutions into small, single-use aliquots immediately after preparation.

- Bioactive Confirmation: The provided IC₅₀ values (e.g., 0.23 µM for BRD4 BD1) serve as a reference [2]. Always include appropriate controls in your experiments to confirm the compound's activity in your specific biological system.

References

Comprehensive Application Notes and Protocols for ZEN-2759 Protein Binding Assay Techniques

Introduction to Protein Binding Fundamentals

Protein binding assays are essential tools in drug discovery and development, providing critical information about the interaction strength and binding characteristics between therapeutic compounds and their protein targets. For novel compounds like ZEN-2759, understanding these interactions is paramount for predicting pharmacokinetic behavior, therapeutic efficacy, and potential toxicity profiles. The equilibrium between a compound (ligand) and its protein target follows the principle of mass action, where the binding affinity (Kd) represents the ligand concentration required to occupy 50% of available protein binding sites at equilibrium [1]. This fundamental relationship forms the basis for all binding assays and enables researchers to quantitatively compare interaction strengths across different compound series.

The biological significance of protein binding extends far beyond simple interaction measurements. For this compound, a comprehensive binding profile must be established against both the intended target proteins and various plasma proteins to understand its distribution characteristics and free fraction availability. Proteins interact with ligands through multiple forces including electrostatic interactions (salt bridges), dipolar interactions (hydrogen bonding), entropic effects (hydrophobic interactions), and dispersion forces (base stacking) [2]. These forces contribute variably to sequence-specific and non-specific binding interactions that collectively determine the compound's behavior in biological systems. As drug discovery advances toward more challenging targets, particularly with the emergence of complex modalities like PROTACs (proteolysis targeting chimeras), traditional binding assays often require adaptation to address issues such as compound instability, nonspecific binding, and limited solubility [3].

Protein Binding Assay Techniques: Overview and Selection Guide

Contemporary Binding Assay Platforms

Researchers investigating this compound protein interactions have access to multiple experimental platforms, each with distinct advantages and limitations. The electrophoretic mobility shift assay (EMSA) provides a direct method for detecting protein-ligand complexes based on reduced electrophoretic mobility of bound versus free species. This technique is particularly valuable for initial screening applications, as it can detect low abundance binding proteins from complex lysates and test binding affinity through DNA probe mutational analysis [2]. When employing EMSA, researchers can utilize either traditional radiolabeled probes or modern non-radioactive alternatives using biotinylated or fluorescently labeled DNA probes, with the latter offering improved safety profiles while maintaining robust sensitivity.

Chromatin immunoprecipitation (ChIP) assays enable researchers to capture a biological snapshot of specific protein-DNA interactions as they occur in living cells, making this technique invaluable for studying transcriptional regulation mechanisms. This method requires crosslinking stabilization using formaldehyde or similar reagents to preserve interaction complexes for downstream purification and detection [2]. When combined with quantitative PCR (ChIP-qPCR) or sequencing approaches (ChIP-seq), this technique provides both quantitative and comprehensive profiling capabilities. For solution-based interaction studies, DNA pull-down assays utilize affinity-tagged DNA probes to selectively extract protein-DNA complexes from biological samples, followed by detection via Western blot or mass spectrometry analysis. This approach enables enrichment of low-abundance targets and isolation of intact complexes for further characterization [2].

Table 1: Comparison of Major Protein Binding Assay Techniques

| Method | Detection Principle | Key Applications | Sensitivity | Throughput |

|---|---|---|---|---|

| EMSA | Gel mobility shift | In vitro binding affinity, specificity | Moderate | Low |

| Pull-down Assay | Affinity capture | Complex isolation, partner identification | High | Moderate |

| Cell-based Binding | Flow cytometry | Kd determination on cell surfaces | High | Moderate |

| Microplate Capture | ELISA-based detection | High-throughput screening | High | High |

| Equilibrium Dialysis | Membrane separation | Plasma protein binding, free fraction | High | Low |

Advanced Binding Assessment Methods

For comprehensive characterization of this compound binding properties, cell-based binding assays provide a biologically relevant environment that preserves native cellular context and post-translational modifications. These assays typically employ flow cytometry analysis to quantify ligand binding to proteins presented on the surface of yeast or mammalian cells, requiring specific considerations to accurately quantify binding affinity [1]. The presaturation technique has emerged as particularly valuable for challenging compounds, as it reduces assay failures due to nonspecific binding to equipment by ensuring the system reaches equilibrium before measurements [3]. When working with complex molecules like this compound that may exhibit instability under standard assay conditions, temperature adjustment (37°C or 4°C) can significantly improve reliability of the obtained results.

Microplate capture assays represent a hybrid approach that combines principles of DNA pull-down assays with enzyme-linked immunosorbent assay (ELISA) methodology. This technique utilizes immobilized DNA probes to capture specific protein-DNA interactions, followed by confirmation of protein identities and relative amounts using target-specific antibodies [2]. The microplate format is inherently efficient and compatible with high-throughput analysis, allowing statistical mutational and activation assays to be performed. When optimized with enzyme-labeled antibodies and chemiluminescent substrates, this method can achieve exceptional sensitivity, detecting less than 0.2 pg of target protein per well. For this compound, this enables comprehensive screening against multiple potential protein targets under various conditions.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) Protocol

The EMSA procedure begins with preparation of labeled DNA probes specific to the this compound target sequence. For non-radioactive detection, incubate 2.5 µL of 10 µM target DNA with 2.5 µL of 10 µM complementary DNA in 1× oligonucleotide annealing buffer. Heat the mixture to 95°C for 10 minutes, then slowly cool to room temperature to form double-stranded probes. Label the probes using the biotinylation protocol provided with the LightShift Chemiluminescent EMSA Kit, ensuring all procedures are performed under nuclease-free conditions [2]. Alternatively, for traditional approaches, radiolabel probes with ³²P by incorporating an [γ-³²P]dNTP during a 3' fill-in reaction using Klenow fragment or by 5' end labeling using [γ-³²P]ATP and T4 polynucleotide kinase.

Prepare the protein-binding reactions in a total volume of 20 µL containing 1× binding buffer, 1 µg poly(dI·dC), 2.5% glycerol, 0.05% NP-40, 5 mM MgCl₂, 10-20 fmol biotin-labeled DNA, and 2-5 µg protein extract or purified protein. Include controls with 200-fold molar excess of unlabeled specific competitor DNA to confirm binding specificity. Incubate reactions at room temperature for 30 minutes to allow complex formation. Prepare a 6% non-denaturing polyacrylamide gel in 0.5× TBE buffer, pre-running at 100 V for 60 minutes before loading samples. Load each binding reaction and run the gel at 100 V at 4°C until the dye front migrates approximately two-thirds through the gel. Transfer the separated complexes to a positively charged nylon membrane using a semi-dry transfer apparatus at 380 mA for 60 minutes. Crosslink the DNA to the membrane using a UV light box, then detect bound biotinylated probes using the chemiluminescent substrate provided in the kit [2].

Cell-Based Binding Assay Protocol

For determining the equilibrium-binding affinity (Kd) of this compound interacting with cell surface proteins, begin by harvesting cells expressing the target protein. Wash cells twice with ice-cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide), then resuspend at 2×10⁷ cells/mL in the same buffer. Distribute 2.5×10⁵ cells per tube and incubate with serial dilutions of this compound (typically spanning a 1000-fold concentration range across 8-12 data points) for 4-16 hours at 4°C with gentle rotation to reach equilibrium while minimizing internalization [1]. For competitive binding assays, include a constant concentration of labeled ligand alongside varying concentrations of unlabeled this compound.

After incubation, wash cells three times with ice-cold FACS buffer to remove unbound ligand, then resuspend in 200 µL buffer for analysis. Analyze binding using flow cytometry with appropriate laser and filter settings for the detection method. For each sample, collect data from at least 10,000 viable cells, gating out debris and dead cells based on forward/side scatter properties. Convert fluorescence intensity to molecules of equivalent soluble fluorophore using calibration standards. Determine non-specific binding by parallel samples containing 100-200-fold excess unlabeled competitor and subtract these values from total binding to calculate specific binding. Plot specific binding against ligand concentration and fit data to the following equation using non-linear regression to determine Kd:

$$f = \frac{[L]}{K_d + [L]}$$

where f represents fraction of receptor bound and [L] represents free ligand concentration [1].

Table 2: Standard Curve Preparation for Binding Assays

| Vial | Volume of Diluent (µL) | Volume and Source of BSA (µL) | Final BSA Concentration (µg/mL) |

|---|---|---|---|

| A | 0 | 300 of stock | 2,000 |

| B | 125 | 375 of stock | 1,500 |

| C | 325 | 325 of stock | 1,000 |

| D | 175 | 175 of vial B dilution | 750 |

| E | 325 | 325 of vial C dilution | 500 |

| F | 325 | 325 of vial E dilution | 250 |

| G | 325 | 325 of vial F dilution | 125 |

| H | 400 | 100 of vial G dilution | 25 |

| I | 400 | 0 | 0 (blank) |

Equilibrium Dialysis for Plasma Protein Binding

Determine the plasma protein binding characteristics of this compound using equilibrium dialysis, which measures the compound distribution between plasma and buffer compartments separated by a semi-permeable membrane. Prepare a 10 µM working solution of this compound in blank plasma (from appropriate species) and phosphate buffered saline (PBS, pH 7.4). For compounds with potential instability like this compound, employ the presaturation technique by pre-incubating the dialysis apparatus with concentrated compound solution to minimize nonspecific binding [3]. Load the plasma compartment with 150 µL of this compound spiked plasma and the buffer compartment with 150 µL of PBS.

Assemble the dialysis apparatus and incubate at 37°C with gentle shaking (approximately 100 rpm) for 6-24 hours to reach equilibrium. After incubation, collect 50 µL aliquots from both plasma and buffer compartments. Prepare quality control samples including matrix blanks, zero-hour samples, and stability samples to validate assay performance. Precipitate proteins in plasma samples by adding three volumes of acetonitrile containing internal standard, vortex vigorously, then centrifuge at 15,000 × g for 15 minutes. Analyze supernatant and buffer samples using LC-MS/MS with appropriate chromatographic separation and multiple reaction monitoring (MRM) detection. Calculate the fraction unbound (fu) using the following equation:

$$f_u = \frac{[Buffer]}{[Plasma]}$$

where [Buffer] and [Plasma] represent this compound concentrations in buffer and plasma compartments, respectively [3]. For highly bound compounds (fu < 1%), ensure adequate sensitivity and consider temperature adjustment to 4°C incubation if compound instability is observed.

Data Analysis and Interpretation

Binding Affinity Calculations

Accurate determination of binding parameters is essential for characterizing this compound interactions. The equilibrium dissociation constant (Kd) represents the ligand concentration at which half the receptor binding sites are occupied, providing a direct measure of binding affinity. Following data collection from binding assays, plot the specific binding against ligand concentration and fit to a one-site binding model using non-linear regression analysis. The fundamental binding equation derived from the law of mass action is:

$$[LR] = \frac{B_{max} \times [L]}{K_d + [L]}$$

where [LR] represents bound ligand concentration, Bmax represents maximum binding sites, and [L] represents free ligand concentration [1]. For cell-based binding assays, convert measured fluorescence intensities to molar concentrations using appropriate calibration standards, ensuring all values fall within the linear range of detection. When assessing plasma protein binding, the fraction unbound (fu) provides critical information about compound availability, with highly protein-bound compounds (fu < 1%) typically exhibiting reduced clearance but potentially limited tissue distribution.

The time to equilibrium represents a critical consideration in binding assay design, as measurements taken before equilibrium establishment will yield inaccurate Kd values. The half-time of equilibrium (t1/2) can be estimated using the equation:

$$t_{1/2} = \frac{\ln(2)}{k_{off}(1 + \frac{[L]}{K_d})}$$

where koff represents the dissociation rate constant [1]. For this compound characterization, preliminary experiments should establish that equilibrium conditions are reached by demonstrating consistent binding values across multiple time points. Additionally, ligand depletion occurs when a significant fraction of total ligand is bound, resulting in free ligand concentration substantially lower than added ligand concentration. This artifact disproportionately affects high-affinity interactions and can be minimized by maintaining receptor concentrations at <10% of the expected Kd whenever possible.

Statistical Analysis and Quality Control

Rigorous statistical evaluation ensures reliability of this compound binding parameters. Perform all experiments with a minimum of three independent replicates to account for biological variability. For competition binding assays, determine IC50 values from non-linear regression of inhibition curves, then convert to Ki values using the Cheng-Prusoff equation:

$$K_i = \frac{IC_{50}}{1 + \frac{[L]}{K_d}}$$

where [L] represents the concentration of labeled ligand and Kd represents its dissociation constant [1]. Include appropriate controls in each experiment: total binding wells contain labeled ligand alone, nonspecific binding wells contain labeled ligand with excess unlabeled competitor, and background signal wells contain no ligand. Calculate Z'-factors for high-throughput screening assays to confirm robust assay performance:

$$Z' = 1 - \frac{3 \times (\sigma_{p} + \sigma_{n})}{|\mu_{p} - \mu_{n}|}$$

where σp and σn represent standard deviations of positive and negative controls, and μp and μn represent their means. Z'-factors >0.5 indicate excellent assay quality suitable for screening purposes.

Troubleshooting and Optimization

Common Experimental Challenges

Protein binding assays for novel compounds like this compound frequently encounter specific technical challenges that require methodological adjustments. High nonspecific binding presents a common issue, particularly for lipophilic compounds, resulting in elevated background signals and reduced assay sensitivity. To address this, implement the presaturation technique by pre-incubating equipment with concentrated compound solution before the actual experiment [3]. Alternatively, modify assay buffers to include competing non-specific carriers such as 0.1-1% BSA or 0.1-0.2% CHAPS, which can block nonspecific binding sites without significantly affecting specific interactions. For cell-based assays, ensure thorough washing with ice-cold buffer containing 0.1% BSA to remove weakly associated compounds while preserving specific binding interactions.

Ligand depletion represents another frequent challenge, occurring when >10% of total ligand is bound to receptors, leading to underestimation of binding affinity. This artifact particularly affects high-affinity interactions and can be identified by nonlinear Scatchard plots or failure to reach saturation at high ligand concentrations. Remedial approaches include reducing receptor concentration while maintaining detectable signal levels, or implementing more sensitive detection methods to enable working at lower receptor concentrations [1]. For this compound with unknown binding characteristics, conduct preliminary experiments across a wide concentration range to identify appropriate assay conditions before full characterization. Compound instability during prolonged incubation periods represents an additional concern, potentially leading to underestimated binding affinity. Address this through temperature optimization (4°C instead of 37°C), addition of antioxidant agents (0.01% ascorbic acid), or protease inhibitors for protein targets, and reduced incubation times once equilibrium establishment has been confirmed.

Method Validation and Optimization

Comprehensive method validation ensures generated this compound binding data meets required quality standards. Establish assay linearity by demonstrating proportional response across a minimum 10-fold concentration range, with correlation coefficients (R²) >0.98. Determine precision through replicate measurements (intra-assay CV <15%) and across multiple experimental days (inter-assay CV <20%). Evaluate accuracy through recovery experiments using known concentrations of standard compounds, with acceptable recovery rates of 85-115%. For cell-based assays, confirm binding specificity through competition experiments with structurally unrelated compounds and genetic approaches such as siRNA knockdown or CRISPR knockout of target proteins.

Assay optimization represents an iterative process focusing on critical parameters that most significantly impact results. For EMSA, systematically vary poly(dI·dC) concentration (0.1-5 μg/reaction) to minimize nonspecific binding while preserving specific interactions, and optimize electrophoresis conditions (voltage, temperature, buffer composition) to achieve clear separation of bound and free species without disrupting complexes [2]. For cell-based binding assays, determine optimal cell number (typically 10⁵-10⁶ cells/assay) that provides adequate signal-to-noise ratio while avoiding ligand depletion, and establish appropriate incubation time through time-course experiments demonstrating stable binding measurements. For equilibrium dialysis, validate that equilibrium establishment is complete by comparing results at different time points and confirm absence of volume shift between compartments, which could indicate membrane integrity issues or osmotic effects.

Visual Workflows and Signaling Pathways

The experimental workflow for this compound protein binding characterization employs multiple orthogonal methods to comprehensively assess interaction properties:

Diagram 1: Comprehensive Workflow for this compound Protein Binding Characterization. This integrated approach employs multiple orthogonal methods to thoroughly assess compound interaction properties across different experimental contexts.

The molecular interactions between this compound and potential protein targets involve complex binding kinetics and downstream effects:

Diagram 2: Molecular Interaction Map and Biological Consequences of this compound Protein Binding. This visualization illustrates the dynamic equilibrium between free and bound compound states and the subsequent biological effects resulting from target engagement.

Conclusion

The comprehensive characterization of this compound protein binding interactions requires a multifaceted experimental approach employing complementary techniques to address different aspects of compound behavior. Through careful application of EMSA, cell-based binding assays, and equilibrium dialysis methods, researchers can develop a thorough understanding of this compound interaction strengths, specificities, and biological impacts. The experimental protocols outlined in this document provide detailed methodologies for generating robust, reproducible data that meets rigorous scientific standards. As drug discovery continues to advance toward increasingly challenging targets, these fundamental binding assay techniques remain essential tools for elucidating compound mechanisms and predicting in vivo behavior.

References

ZEN-2759 transcriptional regulation studies

Available Information on ZEN-2759

The search results confirm that this compound is a potent BET (Bromodomain and Extra-Terminal Domain) inhibitor [1] [2]. The table below summarizes its key biochemical characteristics:

| Property | Description |

|---|---|

| Molecular Target | BET Bromodomain (BRD4) [1] [2] |

| Biological Role | Inhibits the function of the BET family of proteins, which are readers of acetylated histones and transcription factors [1] [2]. |

| IC₅₀ for BRD4(BD1) | 0.23 µM [1] [2] |

| IC₅₀ for BRD4(BD2) | 0.08 µM [1] [2] |

| IC₅₀ for BRD4(BD1BD2) | 0.28 µM [1] [2] |

| CAS Number | 1616400-50-0 [1] [2] |

| Molecular Formula | C₁₇H₁₆N₂O₂ [1] |

Limitations of Current Search Results

The main limitation is that the search results lack detailed studies on how this compound specifically affects gene transcription. While its primary mechanism is established, the downstream transcriptional consequences and specific gene networks it regulates have not been detailed in the sources I found.

Furthermore, the search results identified other unrelated topics that use the term "ZEN," such as a Drosophila developmental gene [3] and a mycotoxin [4], which are not relevant to the BET inhibitor this compound.

Proposed Experimental Workflow for Transcriptional Studies

Based on the general principles of studying BET inhibitors, the following diagram outlines a potential workflow to investigate the transcriptional regulatory mechanisms of this compound. This can serve as a starting point for designing your own detailed protocols.

References

- 1. This compound | BRD4 Inhibitor [medchemexpress.com]

- 2. ZEN 2759 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.com]

- 3. Transcriptional regulation of the Drosophila gene zen by competing Smad and Brinker inputs - PMC [ncbi.nlm.nih.gov]

- 4. pH-induced interaction mechanism of zearalenone with zein [sciencedirect.com]

ZEN-2759: Known Chemical & Handling Information

The table below summarizes the available key information for ZEN-2759 from the search results.

| Property | Specification |

|---|---|

| Chemical Name | This compound [1] |

| CAS Number | 1616400-50-0 [1] |

| Molecular Formula | C₁₇H₁₆N₂O₂ [1] |

| Molecular Weight | 280.32 g/mol [1] |

| Storage | 0°C short term; -20°C long term [1] |

| Reported Solubility | DMSO [1] |

| Purity | ≥98% (by HPLC) [1] |

Troubleshooting Guide for Solubility Issues

Since this compound is noted to be soluble in DMSO, the standard protocol is to first create a concentrated stock solution in DMSO before diluting it into aqueous buffers. The following workflow outlines a systematic approach to troubleshooting and resolving precipitation issues.

Here are detailed methodologies for the troubleshooting steps outlined above:

Prepare a Concentrated DMSO Stock: Begin by dissolving this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This ensures the compound is fully solubilized before encountering an aqueous environment [1].

Optimize Buffer Composition: The pH and ionic strength of your buffer can significantly impact solubility.

- pH Adjustment: If the compound has ionizable groups, adjusting the buffer pH can help. Prepare the same buffer at different pH values to find the optimal condition. Caution: The final pH must be compatible with your biological assay [2].

- Buffer Type: Phosphate or citrate buffers at low concentrations (e.g., 10-20 mM) can be less likely to cause "salting out" than higher ionic strength buffers [2].

Use Solubilizing Agents: If dilution still causes precipitation, consider adding small amounts of solubilizing agents to your aqueous buffer.

- Detergents: Use non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%-0.1%).

- Cyclodextrins: HP-β-Cyclodextrin (e.g., 1-5 mM) can form inclusion complexes and enhance solubility.

- Carrier Proteins: Adding bovine serum albumin (BSA, 0.1-1.0%) can help bind and solubilize small molecules in solution.

Employ Physical Methods: Gentle sonication in a water bath for a short period (5-10 minutes) or mild heating (e.g., 37°C) can help dissolve precipitates. Important: Confirm the compound's stability at elevated temperatures before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound I can achieve in an aqueous buffer?

- There is no specific published data. The achievable concentration depends on your buffer's composition, pH, and the final concentration of DMSO or other solubilizing agents. You must determine this empirically through the troubleshooting steps above.

Q2: The final DMSO concentration in my assay is too high. How can I reduce it?

- The most effective way is to increase the concentration of your stock solution. If you prepare a 50 mM stock instead of a 10 mM stock, you will use 5 times less volume to achieve the same final compound concentration, thereby reducing the DMSO percentage.

Q3: My solution looks clear after preparation but becomes cloudy over time. What should I do?

- This indicates compound precipitation after dilution. Ensure your diluted working solution is used immediately after preparation. If the problem persists, consider increasing the percentage of DMSO or solubilizing agents slightly, or gently agitate the solution before use.

Key Experimental Considerations

- Always Verify Solubility: A clear solution is not always a guarantee of molecular dispersion. If biological activity seems lower than expected, precipitation is a likely cause.

- Monitor Stability: Once dissolved, check the stability of this compound in your chosen solvent system over time, as compounds can degrade or precipitate upon storage.

- Include Controls: In your biological assays, always include a vehicle control (e.g., the same concentration of DMSO without the compound) to account for any effects of the solvent itself.

References

optimizing ZEN-2759 concentration for cytotoxicity

A Modern Cytotoxicity Assay Workflow to Emulate

Since a specific protocol for ZEN-2759 is unavailable, you can adapt the methodology from a 2025 study that describes a highly sensitive live-cell imaging-based cytotoxicity assay [1]. This assay is designed for functional validation of rare epitope-specific cytotoxic T lymphocytes (CTLs) and can be effectively repurposed for quantifying the cytotoxic effects of compounds like ZEN-2935.

The core of this method involves transient red labeling of target cells with a green caspase 3/7 probe, allowing for real-time, quantitative measurement of apoptotic cell death [1]. The key advantage of this setup is its ability to monitor subtle differences and detect cytotoxicity mediated by very small numbers of effector cells, suggesting high sensitivity for dose-response studies [1].

The workflow for this assay can be summarized as follows:

Key Experimental Design Factors

When using the above workflow to optimize this compound concentration, you will need to establish several parameters empirically. The table below outlines the critical variables to test.

| Factor | Consideration for Optimization | Suggested Starting Range/Points |

|---|---|---|

| This compound Concentration | Test a broad range initially, then narrow down. | 8-10 concentrations (e.g., 0.1 nM - 100 µM, serially diluted) [1]. |

| Time Course | Monitor kinetics of cell death. | Multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours) [1]. |

| Cell Line(s) | Assess specificity and potency. | Use relevant cancer/primary cell lines for your research. |

| Controls | Essential for data normalization and validation. | - Negative Control: Vehicle-only (e.g., DMSO).

- Positive Control: Known cytotoxic agent (e.g., Staurosporine). |

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when establishing and running this type of assay.

| Question / Issue | Possible Cause | Solution / Recommendation |

|---|

| No cytotoxicity detected at any concentration. | Compound inactive, insufficient assay duration, or incorrect cell model. | - Verify compound stability and solubility.

- Extend the time-course monitoring.

- Confirm that your cell line is a biologically relevant target. | | Excessive cytotoxicity even at low concentrations. | Concentration range too high, non-specific toxicity, or contaminated stock. | - Test a lower, nano-molar concentration range.

- Check for contamination (e.g., mycoplasma).

- Re-prepare compound stock solution. | | High background signal (false positives). | Non-specific activation of the caspase probe or autofluorescence. | - Optimize the concentration and incubation time of the caspase probe.